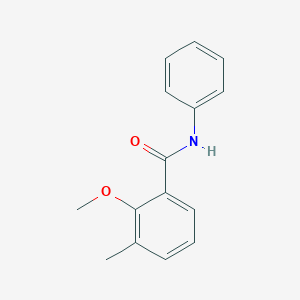

2-methoxy-3-methyl-N-phenylbenzamide

Description

Properties

IUPAC Name |

2-methoxy-3-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-7-6-10-13(14(11)18-2)15(17)16-12-8-4-3-5-9-12/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLSPTWVUJEBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-N-phenylbenzamide typically involves the reaction of 2-methoxy-3-methylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-3-methyl-N-phenylbenzamide.

Reduction: The amide group can be reduced to an amine group, yielding 2-methoxy-3-methyl-N-phenylbenzylamine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: 2-hydroxy-3-methyl-N-phenylbenzamide

Reduction: 2-methoxy-3-methyl-N-phenylbenzylamine

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-methoxy-3-methyl-N-phenylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The phenyl group attached to the nitrogen atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Methoxy-3-methyl-N-phenylbenzamide and Analogs

Key Observations:

- Substituent Position Effects : The target compound’s 2-OCH₃ and 3-CH₃ groups contrast with analogs like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (2-OCH₃, 4-CH₃) . Positional differences influence steric bulk and electronic distribution, affecting properties like fluorescence and metal coordination.

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and methyl (weakly donating) groups in the target compound differ from electron-withdrawing substituents like Cl in 3-Chloro-N-phenylbenzamide . This impacts reactivity in C–H activation or metal-ligand interactions.

- Functional Group Diversity: Amino groups (e.g., in ) enhance hydrogen bonding and coordination, whereas hydroxyl groups (e.g., ) increase acidity and solubility.

Spectroscopic and Physicochemical Properties

- Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence when complexed with Pb²⁺, attributed to the methoxy group’s electron-donating effect enhancing π-conjugation .

- X-ray Crystallography : Analogs like 3-Chloro-N-phenylbenzamide and nitro-substituted benzamides () reveal planar benzamide cores with substituent-dependent bond angles. For example, Cl substituents increase C–C bond polarization .

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-3-methyl-N-phenylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves an amide coupling reaction between 2-methoxy-3-methylbenzoic acid and aniline derivatives. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalysts such as 4-dimethylaminopyridine (DMAP) to form the reactive intermediate .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reactivity and solubility.

- Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to balance yield and side-product formation .

- Purification : Column chromatography or recrystallization improves purity, with solvent systems like ethyl acetate/hexane (1:3) commonly used .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₅NO₂) via exact mass matching .

- Infrared Spectroscopy (IR) : Detects amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

Methodological Answer:

- Targeted modifications : Systematically vary substituents (e.g., methoxy position, methyl groups) and assess changes in bioactivity using assays like antimicrobial disk diffusion or cell viability tests .

- Computational modeling :

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, enzymes) .

- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions .

- Kinetic assays : Surface plasmon resonance (SPR) or fluorescence polarization measures binding kinetics (Kd, kon/koff) .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) to minimize variability .

- Orthogonal assays : Confirm activity using multiple methods (e.g., in vitro enzyme inhibition + in vivo toxicity profiling) .

- Meta-analysis : Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What strategies mitigate solubility challenges during formulation for biological testing?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to enhance aqueous solubility while maintaining cell viability .

- Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

- Salt formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble ionic forms .

Q. How can regioselectivity issues during synthesis be addressed?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) using tert-butyldimethylsilyl (TBS) or acetyl groups to direct coupling to the desired position .

- Catalytic control : Employ transition-metal catalysts (e.g., Pd/C) for selective cross-coupling reactions .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor the desired regioisomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.